Product packaging for Methyl 3-amino-6-chloropicolinate(Cat. No.:CAS No. 866807-26-3)

Methyl 3-amino-6-chloropicolinate

Cat. No.: B1428658
CAS No.: 866807-26-3
M. Wt: 186.59 g/mol
InChI Key: LGDVQMFMAURKDX-UHFFFAOYSA-N
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Description

Overview of Picolinic Acid Derivatives in Contemporary Chemical Research

Picolinic acid and its derivatives are a class of compounds that have garnered significant attention in contemporary chemical research due to their diverse biological activities and versatile applications. ontosight.ai Picolinic acid itself is a natural product found in various biological systems and plays a role in metal ion chelation. ontosight.ai The derivatization of the picolinic acid scaffold has led to the development of molecules with a wide array of potential uses.

Researchers have explored picolinic acid derivatives for their potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai These biological activities are often attributed to the specific substituents on the pyridine (B92270) ring, which can influence the molecule's electronic properties and ability to interact with biological targets. ontosight.ai Furthermore, these derivatives are investigated for applications in medical technology, such as in the creation of new therapeutic agents or as components of diagnostic tools. ontosight.ai The ability of the picolinate (B1231196) structure to coordinate with metal ions is a key feature that is exploited in the design of such molecules. ontosight.ai

Significance of Substituted Picolinates as Scaffolds in Organic Synthesis and Targeted Molecule Design

Substituted picolinates, including Methyl 3-amino-6-chloropicolinate, are highly significant as scaffolds in organic synthesis and the design of targeted molecules. google.com They serve as crucial intermediates in the preparation of more complex chemical structures for the pharmaceutical and agrochemical industries. ontosight.ai The presence of multiple functional groups on the pyridine ring allows for a variety of chemical transformations, enabling the construction of a diverse range of molecules.

In the realm of agrochemicals, picolinic acid derivatives are a notable class of synthetic auxin herbicides. mdpi.comgoogle.com The development of novel herbicides based on the picolinate skeleton is an active area of research, with new compounds continually being designed and synthesized. mdpi.com The substitution pattern on the picolinic acid core is critical in determining the herbicidal activity and selectivity of these compounds. mdpi.com The design of these molecules often involves the strategic placement of different functional groups to optimize their interaction with biological targets in plants. mdpi.com The versatility of the picolinate scaffold allows for the creation of extensive libraries of compounds for screening and development of new active ingredients. pensoft.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B1428658 Methyl 3-amino-6-chloropicolinate CAS No. 866807-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDVQMFMAURKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730721
Record name Methyl 3-amino-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866807-26-3
Record name Methyl 3-amino-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Amino 6 Chloropicolinate

Established Synthetic Routes to Methyl 3-amino-6-chloropicolinate and Analogous Chloropicolinate Structures

The traditional synthesis of this compound and related chloropicolinate structures has historically relied on sequential, multi-step processes. These methods, while effective, often involve multiple stages of reaction and purification.

Multi-Step Synthetic Strategies from Precursor Compounds

The synthesis of complex substituted pyridines like this compound typically begins with more readily available pyridine (B92270) precursors. A common strategy involves the sequential introduction of the required functional groups onto the pyridine ring. For instance, a synthesis could commence with a suitable chloropyridine derivative, followed by nitration to introduce a nitro group, which is a precursor to the amino group. The nitro group can then be reduced to the desired amino group. The final step would involve the esterification of the carboxylic acid group to yield the methyl ester.

Catalytic Approaches in Chloropicolinate Synthesis

To enhance the efficiency of traditional synthetic routes, catalytic methods have been increasingly employed. While specific catalytic syntheses for this compound are not extensively documented in dedicated literature, the principles of catalytic pyridine functionalization are well-established and applicable. Catalysts can play a crucial role in various steps of the synthesis, such as in amination reactions of halopyridines. researchgate.net For instance, palladium-catalyzed amination is a powerful tool for introducing amino groups onto a pyridine ring. researchgate.net

Furthermore, the synthesis of pyridinophane-derived metal complexes, which bear functionalized pyridine rings, highlights the importance of catalytic precursors in tuning the electronic properties and reactivity of the final molecule. tcu.edu The use of catalysts can lead to milder reaction conditions, improved yields, and better selectivity compared to non-catalytic methods. Lewis acids, for example, can catalyze the nucleophilic substitution on halopyridines. abertay.ac.uk The development of efficient catalytic systems is a continuous effort to overcome the limitations of classical synthetic methods.

Exploration of Novel Synthetic Pathways

The quest for more efficient and sustainable synthetic methods has led to the exploration of novel pathways for constructing the picolinate (B1231196) framework and introducing the desired functional groups. These modern approaches often focus on minimizing the number of synthetic steps and reducing waste.

One-Pot and Multi-Component Reaction Sequences for Picolinate Formation

One-pot and multi-component reactions (MCRs) represent a significant advancement in the synthesis of highly substituted pyridines and, by extension, picolinates. bohrium.comtaylorfrancis.com These reactions combine two or more starting materials in a single reaction vessel to form a complex product in a sequential manner, thereby avoiding the isolation of intermediates. The Hantzsch pyridine synthesis is a classic example of an MCR, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. taylorfrancis.comwikipedia.org

Modern variations of these MCRs offer efficient routes to a wide array of pyridine derivatives. acsgcipr.org For instance, a one-pot, four-component reaction has been developed for the synthesis of novel pyridines under environmentally friendly conditions, such as microwave irradiation. nih.gov Similarly, the one-pot synthesis of picolinate and picolinic acid derivatives has been achieved through a condensation reaction catalyzed by a heterogeneous catalyst at ambient temperature. nih.gov These methods are highly atom-economical and can significantly simplify the synthesis of the core picolinate structure.

Below is a table summarizing various multi-component approaches to pyridine synthesis:

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis
Reaction Name Components Key Features
Hantzsch Pyridine Synthesis Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium Acetate Well-established, forms dihydropyridine intermediate requiring oxidation. taylorfrancis.comwikipedia.org
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-Diketone, Ammonia Forms a substituted 2-pyridone directly. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis Enamine, Alkynone Provides a route to substituted pyridines via a [3+3] cycloaddition. acsgcipr.org

Transition Metal-Catalyzed Coupling Reactions in Pyridine Ring Functionalization

Transition metal catalysis has revolutionized the functionalization of pyridine rings, offering powerful tools for the introduction of substituents with high precision and efficiency. nih.govresearchgate.net These methods often rely on the direct C-H activation of the pyridine ring or cross-coupling reactions of pre-functionalized pyridines. A variety of transition metals, including palladium, rhodium, iridium, and rare earth metals, have been utilized for this purpose. tcu.edunih.gov

For the synthesis of a molecule like this compound, transition metal-catalyzed reactions could be envisioned for the introduction of both the chloro and amino groups. For example, a pre-existing picolinate ester could undergo regioselective C-H chlorination or amination. Alternatively, a dihalopicolinate could be selectively functionalized through sequential cross-coupling reactions. The choice of catalyst and ligands is crucial for controlling the regioselectivity of the functionalization. researchgate.net These methods avoid the often harsh conditions required for classical electrophilic aromatic substitution on the electron-deficient pyridine ring. Recent progress has also been made in the transition-metal-free functionalization of pyridines, offering alternative synthetic strategies. jiaolei.group

Table 2: Selected Transition Metal-Catalyzed Reactions for Pyridine Functionalization

Reaction Type Catalyst System (Example) Substrate Scope Key Advantage
C-H Arylation Pd(OAc)₂ / P(o-tolyl)₃ Pyridines, Aryl halides Direct functionalization of C-H bonds. researchgate.net
C-H Alkylation Cationic half-sandwich rare-earth catalysts Pyridines, Olefins Atom-economical alkylation. researchgate.net
C-S Bond Formation Transition-metal-free conditions Pyridines, Thiols Avoids the use of expensive metal catalysts. researchgate.net

Green Chemistry Principles Applied to Aminochloropicolinate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including aminopicolinates. researchgate.netnih.gov The goal is to develop more sustainable processes by minimizing waste, reducing energy consumption, and using less hazardous substances. Several strategies can be applied to the synthesis of this compound to align with these principles.

Multi-component reactions, as discussed earlier, are inherently greener due to their high atom economy and reduction in the number of synthetic steps. bohrium.comwikipedia.org The use of microwave irradiation instead of conventional heating can significantly shorten reaction times and improve yields, as demonstrated in the synthesis of substituted pyridines from halopyridines. researchgate.netnih.govsci-hub.se The choice of solvent is another critical aspect of green chemistry. The use of water or other environmentally benign solvents is highly desirable. wikipedia.org Furthermore, the development of recyclable catalysts, such as heterogeneous catalysts or those immobilized on solid supports, can reduce the environmental impact of the synthesis. rsc.orgbiosynce.com For instance, one-step hydrothermal synthesis of chromium picolinate from 2-pyridinecarbonitrile has been reported as a green production method with low environmental pollution. google.compatsnap.com

Table 3: Green Chemistry Approaches in Pyridine Synthesis

Green Chemistry Principle Application in Pyridine Synthesis Example/Benefit
Atom Economy Multi-component reactions (e.g., Hantzsch synthesis) Maximizes the incorporation of starting materials into the final product. wikipedia.org
Use of Safer Solvents Reactions in water or ionic liquids Reduces the use of volatile and toxic organic solvents. wikipedia.orgbiosynce.com
Energy Efficiency Microwave-assisted synthesis Shorter reaction times and often higher yields compared to conventional heating. researchgate.netnih.gov

Methodological Advancements in Reaction Optimization and Yield Enhancement

The primary synthetic routes to this compound involve the chlorination of picolinic acid derivatives followed by amination, or the reaction of 3-amino-6-chloropyridine with methyl chloroformate. Research has been directed towards refining these methods to maximize yield and purity through the careful control of reaction conditions.

One of the key areas of advancement lies in the optimization of the reaction involving 3-amino-6-chloropyridine and methyl chloroformate. The choice of solvent, temperature, and the presence of a base can significantly influence the outcome of this acylation reaction. For instance, the use of an appropriate base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing side reactions and decomposition of the product.

Furthermore, developments in purification techniques have played a vital role in obtaining high-purity this compound. Techniques such as flash chromatography are often employed to isolate the desired product from the reaction mixture. The selection of the stationary and mobile phases is critical for effective separation.

Detailed research findings from various studies have provided insights into the optimal conditions for the synthesis of this compound and its derivatives. While specific data on the optimization of every parameter for the title compound is not always published in extensive tables, the following data from related syntheses illustrate the type of methodological advancements that contribute to yield enhancement.

For the synthesis of a related compound, Methyl 3-(bromomethyl)-6-chloropicolinate, a study detailed the following reaction parameters:

Table 1: Synthesis of a Methyl 3-(halomethyl)-6-chloropicolinate Derivative
Starting MaterialReagentsSolventTemperatureReaction TimeYield
Methyl 6-chloro-3-methylpicolinateN-Bromosuccinimide, Benzoyl peroxide, Acetic acidCarbon tetrachloride100 °C1 hour68%

This example highlights the precise control of reagents and conditions to achieve a specific transformation with a moderate to good yield. The use of a radical initiator (benzoyl peroxide) and a brominating agent (N-Bromosuccinimide) at an elevated temperature demonstrates a targeted approach to functionalizing the methyl group.

In the broader context of synthesizing substituted picolinates, various strategies have been explored to introduce substituents and modify the pyridine ring, which indirectly informs the optimization of the synthesis of this compound. A 2021 study in ACS Omega on chloropicolinate amides and urea (B33335) derivatives as potential inhibitors for Mycobacterium tuberculosis detailed the synthesis of complex molecules derived from chloropicolinate structures, underscoring the importance of this class of compounds. acs.org

The following table presents a compilation of findings on the synthesis of various substituted chloropicolinate derivatives, showcasing different catalysts, solvents, and the resulting yields. This data, while not exclusively for this compound, provides valuable insights into the types of optimizations that are crucial in this area of synthetic chemistry.

Table 2: Research Findings on the Synthesis of Substituted Chloropicolinates
Reaction TypeCatalyst/ReagentSolventKey Findings/YieldReference
Chlorination of Picolinic Acid DerivativePOCl₃ or SOCl₂Not specifiedControlled temperatures (60–80°C) are crucial.
AminationNH₃ or alkylaminesNot specifiedRequires inert atmosphere (N₂/Ar) to prevent oxidation.
AcylationMethyl ChloroformateNot specifiedA common method for producing the title compound from 3-amino-6-chloropyridine.

These methodological advancements and detailed research findings are instrumental in developing robust and efficient synthetic protocols for this compound, paving the way for its broader application in scientific research and development.

Chemical Reactivity and Derivatization of Methyl 3 Amino 6 Chloropicolinate

Functional Group Transformations at the Pyridine (B92270) Core

The reactivity of Methyl 3-amino-6-chloropicolinate is characterized by the specific reactions associated with its amino, chloro, and ester functionalities.

The amino group at the 3-position is nucleophilic and readily participates in various reactions.

Amidation: The amino group can be acylated to form amides. For instance, the reaction of a related compound, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, with various acid chlorides leads to the formation of the corresponding carboxamides. nih.govacs.orgacs.org This transformation is a common strategy to introduce diverse structural motifs.

Urea (B33335) and Thiourea (B124793) Formation: The amino group can also react with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. This has been demonstrated in the synthesis of novel chloropicolinate urea and thiourea derivatives. nih.govacs.orgacs.org Mechanochemical methods, such as ball milling, have been shown to be effective for the synthesis of ureas and thioureas from amines and isocyanates or isothiocyanates, often providing quantitative yields without the need for bulk solvents. beilstein-journals.org

A series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, and urea and thiourea moieties. nih.govacs.orgacs.org

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution reactions. Due to its high reactivity, chlorine is often found in nature combined with other elements. libretexts.org

Halogen Exchange: While specific examples for this compound are not prevalent in the provided results, the principle of halogen exchange on chloropyridines is well-established. The chlorine atom can potentially be replaced by other halogens, such as fluorine or bromine, by treatment with appropriate reagents. This can influence the reactivity and biological activity of the resulting compounds. For example, bromine's leaving-group ability makes it useful in Suzuki-Miyaura couplings.

Other Substitution Reactions: The chlorine atom can be displaced by various nucleophiles. For example, reagents like sodium methoxide (B1231860) or potassium tert-butoxide can be used for nucleophilic substitution. The reactivity of chlorine atoms in aqueous solutions is complex and can involve reactions with various solutes. researchgate.netrsc.org

The methyl ester group at the 2-position can undergo typical ester reactions. organic-chemistry.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is fundamental for creating derivatives where the carboxylic acid functionality is required for further reactions or for its biological activity.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. youtube.com This reaction can be catalyzed by either an acid or a base. youtube.comlibretexts.orgmasterorganicchemistry.com In an acidic medium, the carbonyl group is protonated, rendering the ester more electrophilic. youtube.com Under basic conditions, the alcohol is deprotonated to a more nucleophilic alkoxide. youtube.com This method allows for the synthesis of a variety of different esters from the parent methyl ester. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the transesterification of alcohols with methyl formate. organic-chemistry.org

Regioselective Functionalization Strategies for this compound

The distinct electronic nature of the substituents on the pyridine ring of this compound allows for regioselective reactions. The amino group is an electron-donating group, activating the ortho and para positions towards electrophilic substitution, while the chloro and methyl carboxylate groups are electron-withdrawing.

Developing regioselective C-H functionalization methods for six-membered rings in fused heterocyclic systems is a significant challenge due to their lower reactivity compared to five-membered rings. mdpi.com However, directing groups can be employed to achieve selective functionalization. For instance, the aldehyde group at the C3 position of indole (B1671886) has been used as a directing group to achieve selective C4-alkenylation. mdpi.com While specific regioselective strategies for this compound are not detailed in the provided search results, the principles of directed ortho-metalation and other C-H activation strategies could potentially be applied to achieve selective functionalization at the C4 or C5 positions.

Advanced Derivatization Techniques for Structurally Diverse Analog Generation

The generation of structurally diverse analogs of this compound is crucial for exploring its potential in various applications. Advanced derivatization techniques can be employed to introduce a wide range of functional groups and structural motifs. libretexts.orgorganic-chemistry.org

Coupling Reactions: The chloro and amino groups serve as handles for various cross-coupling reactions. For example, the chlorine atom could potentially participate in Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds.

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a new product containing substantial portions of all the reactants, offer an efficient way to generate chemical complexity from simple starting materials.

Combinatorial Chemistry: By systematically reacting the different functional groups of this compound with a library of reagents, a large and diverse set of analogs can be rapidly synthesized and screened for desired properties. Derivatization for HPLC analysis often involves introducing a "tag" to the analyte molecule, such as a chromophore or fluorophore, to enhance detection. libretexts.org

Spectroscopic and Structural Elucidation of Methyl 3 Amino 6 Chloropicolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR of Methyl 3-amino-6-chloropicolinate: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The methyl ester protons (-OCH₃) typically appear as a singlet in the upfield region, generally between δ 3.8 and 4.2 ppm. The protons of the amino group (-NH₂) often present as a broad singlet. The aromatic protons on the pyridine (B92270) ring exhibit characteristic splitting patterns in the downfield region, typically between δ 6.5 and 7.5 ppm. For a 3-amino-6-chloropicolinate structure, two doublets would be expected for the protons at the C4 and C5 positions, resulting from coupling to each other.

¹³C NMR of this compound: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the methyl ester group is typically observed in the highly deshielded region of the spectrum, around δ 165–170 ppm. The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the attached substituents (amino, chloro, and methyl carboxylate groups). The methyl carbon of the ester group appears in the upfield region of the spectrum.

For comparison, the related compound Methyl 6-bromopicolinate shows aromatic proton signals at δ 8.08 (d), 7.71 (d), and 7.64 (d), with coupling constants confirming their positions on the pyridine ring. chemicalbook.com This data helps to infer the expected spectral patterns for the chloro-substituted analogue.

Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
GroupNucleusExpected Chemical Shift (δ, ppm)Multiplicity
Methyl Ester (-OCH₃)¹H3.8 - 4.2Singlet
Aromatic Protons (C4-H, C5-H)¹H6.5 - 7.5Doublets
Amino Protons (-NH₂)¹HVariable (broad)Singlet
Carbonyl Carbon (C=O)¹³C165 - 170-
Aromatic Carbons¹³CVariable-
Methyl Carbon (-OCH₃)¹³CVariable (upfield)-

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₇ClN₂O₂), the calculated molecular weight is 186.59 g/mol . nih.gov The monoisotopic mass is 186.0196052 Da. nih.gov In electrospray ionization mass spectrometry (ESI-MS) under positive mode, the compound is typically observed as the protonated molecular ion [M+H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 187.60.

While specific fragmentation pathway studies for this compound are not widely published, a general analysis can be predicted based on its structure. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For aromatic amines, cleavage of bonds adjacent to the amine group can occur. The presence of a chlorine atom would also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Table 2: Molecular Weight and Mass Spectrometry Data for this compound.
ParameterValueSource
Molecular FormulaC₇H₇ClN₂O₂ nih.gov
Molecular Weight186.59 g/mol nih.gov
Monoisotopic Mass186.0196052 Da nih.gov
ESI-MS [M+H]⁺~187.60 m/z

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amino group (-NH₂) typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to produce a strong absorption band around 1700-1730 cm⁻¹. C-N stretching vibrations and C-Cl stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). The absence of certain bands can also be informative; for instance, in the synthesis of quinoline (B57606) derivatives from (2-aminophenyl)chalcone precursors, the disappearance of N-H stretching bands around 3275–3285 cm⁻¹ confirms the formation of the quinoline ring. nih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Packing Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

Currently, there is no publicly available crystal structure data for this compound in the reviewed scientific literature. However, if a single crystal of sufficient quality were grown, X-ray diffraction analysis would reveal the planarity of the pyridine ring, the conformation of the methyl ester group relative to the ring, and the specific hydrogen bonding networks formed by the amino group in the solid state. This technique is invaluable for validating regiochemistry in complex syntheses.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used for this purpose.

The purity of this compound can be effectively determined using reverse-phase HPLC. A common method involves a mobile phase consisting of a mixture of acetonitrile (B52724) and water, for example, in a 70:30 ratio, which allows for the separation of the main compound from any impurities. By using a detector such as a UV spectrophotometer, the purity can be quantified by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the simultaneous separation and mass identification of components in a sample. This is particularly useful for analyzing reaction mixtures and identifying by-products in the synthesis of this compound and its derivatives. bldpharm.com UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. bldpharm.com

Computational Chemistry and Mechanistic Insights into Methyl 3 Amino 6 Chloropicolinate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic structure, stability, and conformational preferences of molecules like Methyl 3-amino-6-chloropicolinate. By solving the Schrödinger equation in an approximate manner, DFT provides valuable information about the distribution of electrons within the molecule, which governs its reactivity and properties.

DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-31G* or 6-311+G**, are used to determine the optimized geometry of the molecule, representing its most stable three-dimensional arrangement of atoms. researchgate.net From this optimized structure, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can elucidate the electrostatic potential (ESP) mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding intermolecular interactions. researchgate.net

Conformational analysis, another key application of DFT, involves calculating the relative energies of different spatial arrangements (conformers) of the molecule that arise from rotation around single bonds. For this compound, rotation around the C-C bond connecting the pyridine (B92270) ring and the ester group, and the C-N bond of the amino group, can lead to different conformers. By comparing their calculated energies, the most stable conformer and the energy barriers between different conformations can be identified, providing insight into the molecule's flexibility. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.8 eVIndicates electron-accepting capacity
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DIndicates overall polarity of the molecule
Relative Conformational Energy (Ester Group Rotation)0 kcal/mol (planar), 3.5 kcal/mol (perpendicular)Predicts the preferred orientation of the methyl ester group

Note: The values in this table are illustrative and based on typical results for similar molecules. They serve to demonstrate the type of data obtained from DFT calculations.

Molecular Docking Studies to Predict Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). nih.gov This method is instrumental in drug discovery and development for predicting the binding affinity and mode of interaction of potential drug candidates with their biological targets. For derivatives of this compound, which have shown potential as antimycobacterial agents, molecular docking can be used to investigate their interactions with essential enzymes in Mycobacterium tuberculosis. nih.govnih.gov

One such target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall, a crucial pathway for the survival of M. tuberculosis. nih.gov In a typical molecular docking study, the three-dimensional structures of the ligand (this compound) and the receptor (MurB enzyme) are used as input. The docking algorithm then samples a large number of possible binding poses of the ligand within the active site of the enzyme and scores them based on a scoring function that estimates the binding free energy.

The results of a molecular docking study can reveal key information, including:

Binding Affinity: A lower docking score generally indicates a more favorable binding interaction.

Binding Pose: The predicted three-dimensional orientation of the ligand in the active site.

Key Interactions: The specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

This information can guide the rational design of more potent inhibitors by suggesting modifications to the ligand structure that could enhance its binding to the target enzyme. For instance, if a docking study reveals a potential for an additional hydrogen bond, a functional group capable of forming such a bond could be incorporated into the molecular structure.

Table 2: Illustrative Molecular Docking Results of this compound with M. tuberculosis MurB

ParameterResultSignificance
Docking Score (kcal/mol)-7.5Predicts a favorable binding affinity
Key Interacting ResiduesSer152, Gly153, Asn178Amino acids in the active site forming hydrogen bonds
Other Interacting ResiduesVal120, Ile121, Pro205Amino acids involved in hydrophobic interactions
Predicted Binding ModeThe amino group forms a hydrogen bond with the backbone carbonyl of Gly153. The pyridine nitrogen accepts a hydrogen bond from the side chain of Ser152.Provides a hypothesis for the molecular basis of inhibition

Note: The results in this table are illustrative and represent a hypothetical docking study. They are intended to demonstrate the type of information generated from such a computational experiment.

Theoretical Studies on Reaction Mechanisms and Pathways for Chemical Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental studies alone. For this compound, theoretical studies can elucidate the pathways of its various chemical transformations, such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction of this class of compounds.

The chlorine atom at the 6-position of the pyridine ring is susceptible to substitution by nucleophiles. Theoretical investigations, typically using DFT, can map out the entire reaction pathway, from reactants to products, through the high-energy transition state. By calculating the energies of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. A lower activation energy implies a faster reaction rate.

These studies can also shed light on the regioselectivity of reactions. For instance, if a molecule has multiple potential sites for nucleophilic attack, computational analysis can predict which site is more reactive by comparing the activation energies for each possible pathway. nih.gov In the case of this compound, the presence of both a chloro and an amino group on the pyridine ring makes the study of its reactivity particularly interesting.

The insights gained from these theoretical studies are invaluable for optimizing reaction conditions, predicting the outcome of new reactions, and understanding the fundamental factors that control chemical reactivity.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical SNAr Reaction of this compound

Reacting NucleophileSolventCalculated Activation Energy (kcal/mol)Predicted Reaction Rate
Methoxide (B1231860)Methanol18.5Fast
AmmoniaWater22.1Moderate
ThiophenolDMF16.8Very Fast

Note: The data in this table is for illustrative purposes to demonstrate how computational chemistry can be used to predict and compare reaction rates. The values are representative of typical SNAr reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinate (B1231196) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. discoveryjournals.org For picolinate derivatives, which include herbicides and compounds with potential pharmaceutical applications, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govdiscoveryjournals.org

In a QSAR study, a dataset of compounds with known biological activities (e.g., herbicidal IC50 values) is used. For each compound, a set of numerical descriptors is calculated that encode different aspects of its molecular structure. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups).

3D descriptors: Based on the 3D conformation (e.g., steric and electrostatic fields in CoMFA). nih.gov

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. A robust QSAR model should not only have good statistical parameters for the training set of compounds but also be able to accurately predict the activity of an external test set of compounds that were not used in model development.

Key statistical parameters for evaluating a QSAR model include:

r² (coefficient of determination): Indicates how well the model fits the training data.

q² or R²cv (cross-validated r²): Measures the internal predictive ability of the model.

pred_r² (predictive r² for the external test set): Measures the external predictive ability of the model.

Once a validated QSAR model is established, it can be used to predict the activity of new picolinate derivatives, guiding the design of more effective compounds.

Table 4: Illustrative QSAR Model for the Herbicidal Activity of Picolinate Derivatives

DescriptorCoefficientContribution
LogP (lipophilicity)+0.45Increased lipophilicity is positively correlated with activity.
LUMO Energy-0.82A lower LUMO energy (better electron acceptor) enhances activity.
Steric Field (CoMFA)-0.23 (at a specific grid point)Bulkiness at a certain position is detrimental to activity.
Model Statistics Value
0.85
0.72
pred_r²0.78

Note: This table presents a hypothetical QSAR model to illustrate the concepts. The descriptors and coefficients are representative of those that might be found in a study of herbicidal picolinates.

Research Applications and Biological Relevance of Methyl 3 Amino 6 Chloropicolinate Derivatives

Role as Key Intermediates and Precursors in the Synthesis of Advanced Organic Molecules

Methyl 3-amino-6-chloropicolinate serves as a crucial building block in the synthesis of more complex organic molecules due to its reactive functional groups. The presence of an amino group, a chloro substituent, and a methyl ester on the pyridine (B92270) ring allows for a variety of chemical transformations. These reactive sites enable its use as a precursor for creating a diverse range of compounds, including carboxamides, ureas, and thioureas. nih.govacs.org

The structural framework of this compound is particularly valuable in the field of heterocyclic chemistry. Its dual reactivity, with the electrophilic chlorine atom and the nucleophilic amino group, makes it a versatile intermediate for constructing more elaborate molecular architectures. For instance, the chlorine atom can be displaced through nucleophilic substitution reactions, while the amino group can participate in acylation or condensation reactions. This adaptability has led to its use in the development of various heterocyclic scaffolds with potential biological activities. nih.govacs.org

One notable application is in the synthesis of diamino phenyl chloropicolinate derivatives. These compounds are constructed by coupling this compound with other molecules, leading to the formation of larger, more functionalized structures. nih.govacs.org The synthesis of these advanced organic molecules highlights the importance of this compound as a foundational component in medicinal and organic chemistry research. nih.govacs.org

Investigation in Antimycobacterial Research and Development

Derivatives of this compound have emerged as a significant area of interest in the development of new antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.orgacs.org The core structure of chloropicolinate has been identified as a promising scaffold for designing novel inhibitors of this pathogenic bacterium. nih.govacs.org

A series of novel diamino phenyl chloropicolinate carboxamides, ureas, and thioureas have been synthesized and evaluated for their in vitro activity against M. tuberculosis. nih.govacs.orgacs.org Several of these compounds have demonstrated significant antimycobacterial effects, with some exhibiting minimum inhibitory concentration (MIC) values comparable to or better than existing anti-tuberculosis drugs. nih.govacs.org This line of research is driven by the urgent need for new therapeutics to combat the rise of multidrug-resistant tuberculosis strains. nih.gov

Notably, some of these derivatives have shown efficacy against non-replicating, or dormant, forms of M. tuberculosis, which is a critical aspect of developing more effective treatments. The ability to target these persistent bacteria is a key challenge in current tuberculosis therapy.

Mechanistic Investigations of Antimycobacterial Action (e.g., Inhibition of MurB)

The antimycobacterial activity of this compound derivatives is believed to stem from their ability to inhibit essential enzymes within Mycobacterium tuberculosis. nih.gov One of the primary targets under investigation is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase, commonly known as MurB. nih.govacs.org MurB is a crucial enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan, a structure essential for the survival of the bacterium.

Molecular docking studies have been employed to model the interaction between these chloropicolinate derivatives and the active site of MurB. nih.govacs.org These computational analyses suggest that the compounds can bind effectively within the enzyme's active site, leading to its inhibition. The proposed binding interactions provide a molecular basis for the observed antimycobacterial activity. nih.gov By disrupting the peptidoglycan synthesis pathway, these compounds can compromise the structural integrity of the bacterial cell wall, ultimately leading to cell death. nih.gov

Structure-Activity Relationship (SAR) Studies for Antimycobacterial Potency

Structure-activity relationship (SAR) studies are a cornerstone in the optimization of the antimycobacterial potency of this compound derivatives. These studies systematically modify the chemical structure of the lead compound and evaluate the resulting changes in biological activity. nih.govresearchgate.net For the chloropicolinate series, researchers have synthesized a library of amides and ureas by introducing various substituents to the core scaffold. nih.govacs.org

The in vitro antimycobacterial activity of these synthesized compounds against M. tuberculosis H37Rv has been determined using methods like the microplate Alamar Blue assay. nih.govacs.org The results of these assays, which provide Minimum Inhibitory Concentration (MIC) values, are then correlated with the structural modifications.

These SAR studies have revealed key insights into the features that govern the antimycobacterial efficacy of these compounds. For example, the nature and position of substituents on the phenyl ring of the diamino phenyl chloropicolinate derivatives have been shown to significantly influence their activity. nih.gov Some compounds with specific substitutions have exhibited potent activity, with low MIC values and low cytotoxicity, making them promising candidates for further preclinical development. nih.govacs.org

The table below summarizes the antimycobacterial activity of selected chloropicolinate derivatives.

CompoundModificationMIC (µg/mL) against M. tuberculosis H37Rv
Derivative A Unsubstituted Phenyl Amide>100
Derivative B 4-Fluoro Phenyl Amide12.5
Derivative C 4-Chloro Phenyl Amide6.25
Derivative D 4-Bromo Phenyl Amide3.12
Derivative E 4-Trifluoromethyl Phenyl Urea (B33335)1.6

Note: The data presented in this table is illustrative and based on general findings from SAR studies. Actual MIC values can vary.

Chelation Chemistry and Metal Ion Complexation Studies with Picolinate (B1231196) Ligands

Picolinate and its derivatives, including those related to this compound, are recognized for their ability to act as chelating ligands. nih.gov A chelating ligand is a molecule that can form multiple bonds to a single central metal ion, effectively "grasping" it. The picolinate structure, with its pyridine nitrogen and carboxylate oxygen, provides a bidentate (two-toothed) coordination site for metal ions. nih.gov This chelation results in the formation of stable, ring-like structures known as chelate rings. youtube.com

The study of how these ligands bind to metal ions is a significant area of coordination chemistry. The stability of the resulting metal complexes is often enhanced compared to complexes formed with monodentate ligands (ligands that bond at only one point), a phenomenon known as the chelate effect. youtube.com This enhanced stability is a key reason for the widespread interest in picolinate-based ligands for various applications. acs.org

Ligand Design and Coordination Properties with Transition Metal Cations

The design of picolinate-based ligands allows for the fine-tuning of their coordination properties with various transition metal cations. By modifying the substituents on the pyridine ring, chemists can alter the ligand's electronic and steric properties, which in turn influences the stability and geometry of the resulting metal complexes. acs.org For example, introducing electron-donating or electron-withdrawing groups can affect the basicity of the nitrogen and oxygen donor atoms, thereby influencing the strength of the metal-ligand bonds. acs.org

Researchers have synthesized and characterized a variety of picolinate-based ligands and studied their complexation with transition metals like copper(II), zinc(II), and manganese(II). nih.govresearchgate.net These studies often involve determining the stability constants of the complexes, which provide a quantitative measure of the strength of the metal-ligand interaction. researchgate.net The coordination geometry of these complexes, which describes the three-dimensional arrangement of the ligands around the central metal ion, is also a key area of investigation. acs.org For instance, picolinate ligands can form octahedral or square pyramidal complexes depending on the metal ion and the other ligands present. nih.govacs.org

The table below provides examples of stability constants for complexes of picolinate with different transition metal ions.

Metal IonLigandLog K (Stability Constant)
Cu(II)Picolinate7.5
Zn(II)Picolinate5.8
Mn(II)Picolinate3.9
Fe(III)Picolinate8.2

Note: These are representative values and can vary based on experimental conditions.

Applications in Radiopharmaceutical Research and Diagnostics

The strong chelating ability of picolinate-based ligands makes them highly suitable for applications in radiopharmaceutical research and diagnostics. researchgate.net In this field, a radioactive metal ion (radionuclide) is attached to a chelating ligand, which is often part of a larger biomolecule designed to target specific tissues or cells in the body. The resulting radiometal complex can then be used for imaging techniques like Positron Emission Tomography (PET) or for targeted radiotherapy. nih.gov

Picolinate derivatives have been investigated as chelators for various radiometals, including gallium-68 (B1239309) (⁶⁸Ga) and copper-64 (⁶⁴Cu). acs.orgnih.gov The design of these ligands aims to achieve rapid and stable complexation with the radiometal under mild conditions. acs.org The resulting radiolabeled complex must remain intact in the body to ensure that the radioactivity is delivered to the target site and does not accumulate in non-target tissues. researchgate.net

Recent research has focused on developing multifunctional picolinate-based ligands that not only chelate a radiometal but also possess other properties, such as fluorescence, for bimodal imaging. nih.gov This allows for the combination of nuclear imaging with optical imaging, providing complementary information. The versatility of the picolinate scaffold continues to drive the development of new and improved radiopharmaceuticals for a range of diagnostic and therapeutic applications. acs.orgnih.gov

Exploration in Agrochemical Research as Scaffolds for Herbicidal Agents

This compound and its structural analogs, particularly chloropicolinate derivatives, have been a focal point in agrochemical research for the development of novel herbicidal agents. The picolinate chemical structure is a well-established pharmacophore for synthetic auxin herbicides, which function by mimicking the plant hormone auxin, leading to uncontrolled and lethal growth in susceptible plants. nih.govresearchgate.net Researchers have leveraged the chloropicolinate scaffold to synthesize new derivatives with enhanced efficacy, broader weed control spectrums, and improved crop selectivity. nih.govnih.gov

One area of investigation has been the modification of the picolinate ring to create new herbicidal molecules. nih.gov For instance, a series of 3-chloro-6-pyrazolyl-picolinate derivatives were synthesized and evaluated for their herbicidal activity. nih.gov These studies often involve comparing the newly synthesized compounds to existing commercial herbicides to gauge their potential.

A significant finding from this line of research was the identification of a compound, designated as c5, which demonstrated substantially higher herbicidal activity than the commercial herbicide clopyralid (B1669233). nih.gov The IC50 value of compound c5 against the root growth of Arabidopsis thaliana was found to be 27 times lower than that of clopyralid, indicating significantly greater potency. nih.gov

Table 1: Comparative Herbicidal Activity of Compound c5 and Clopyralid

CompoundTarget SpeciesMeasurementResultSource
c5 Arabidopsis thalianaIC50 (root growth inhibition)27 times lower than clopyralid nih.gov
Clopyralid Arabidopsis thalianaIC50 (root growth inhibition)Baseline nih.gov

Further studies on compound c5 revealed its effectiveness in post-emergence applications. At a specific application rate, it exhibited a broader herbicidal spectrum compared to clopyralid and was found to be safe for important crops like wheat and maize. nih.gov Molecular docking studies have suggested that the enhanced activity of derivatives like c5 may be attributed to a stronger binding affinity to the auxin receptor AFB5 (auxin signaling F-box protein 5) compared to older picolinate herbicides. nih.gov

In a similar vein, other research has focused on creating 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, using the picolinate structure as a template. nih.govmdpi.com This research led to the discovery of compound V-8, which showed better post-emergence herbicidal activity than the established herbicide picloram. researchgate.netnih.gov Notably, compound V-8 was also demonstrated to be safe for corn, wheat, and sorghum at the tested application rate. researchgate.netnih.gov

Table 2: Post-emergence Herbicidal Activity of Compound V-8

CompoundComparison HerbicideApplication RateObservationCrop SafetySource
V-8 Picloram300 gha⁻¹Better post-emergence activitySafe for corn, wheat, and sorghum researchgate.netnih.gov

The exploration of chloropicolinate amides and their derivatives has also been a fruitful area of research. nih.gov These compounds are recognized for their herbicidal properties, and their structural framework is considered crucial for their biological activity. nih.gov The overarching strategy in this research is to modify the chemical structure of existing picolinate herbicides to develop new molecules with superior herbicidal efficacy. nih.gov These findings underscore the potential of using 6-pyrazolyl picolinate and related structures as lead compounds for the discovery of novel synthetic auxin herbicides. nih.govnih.gov

Future Research Directions and Unexplored Avenues for Methyl 3 Amino 6 Chloropicolinate

Development of Sustainable and Scalable Synthetic Methodologies

The current production of Methyl 3-amino-6-chloropicolinate relies on multi-step synthetic routes that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing more sustainable and scalable methodologies. A primary objective is the reduction of hazardous reagents and solvents, aligning with the principles of green chemistry.

Key areas of investigation include:

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow reactors offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. This can lead to higher yields and purity with a smaller manufacturing footprint.

Biocatalysis: The use of enzymes or whole-cell systems to catalyze specific steps in the synthesis can offer high selectivity under mild conditions, reducing energy consumption and the need for protecting groups.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, can minimize the environmental impact associated with volatile organic compounds (VOCs).

Table 1: Comparison of Synthetic Methodologies
MethodologyPotential AdvantagesResearch Focus
Continuous Flow ChemistryImproved safety, higher yield and purity, smaller footprint, automation potentialReactor design, optimization of reaction parameters, integration of in-line analysis
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste, use of renewable resourcesEnzyme discovery and engineering, process optimization, downstream processing
Alternative SolventsReduced environmental impact, potential for improved solubility and reactivitySolvent screening, recovery and recycling, understanding solvent effects on reaction kinetics

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The discovery of new herbicidal compounds is a complex and costly process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by accelerating the design of novel derivatives of this compound with enhanced efficacy and desirable environmental profiles. youtube.comresearchgate.net

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing sophisticated QSAR models using ML algorithms can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

De Novo Design: Generative AI models can design entirely new molecular structures with desired properties, moving beyond simple modifications of the existing scaffold. youtube.com

Predictive Toxicology: AI can be trained to predict the potential toxicity and environmental fate of new derivatives, enabling a "safety-by-design" approach.

Table 2: AI and ML in Derivative Design
ApplicationTechniqueExpected Outcome
Activity PredictionQuantitative Structure-Activity Relationship (QSAR)Prioritization of synthetic targets with high predicted efficacy
Novel Compound GenerationGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Discovery of new chemical entities with improved properties
Safety AssessmentPredictive Toxicology ModelingEarly identification and avoidance of potentially harmful compounds

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine (B92270) ring in this compound is key to creating diverse derivatives. The development of novel catalytic systems can provide more efficient and selective routes to these modifications.

Promising avenues for research include:

Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods, often under milder conditions.

Transition Metal Catalysis: While established, there is ongoing research into new transition metal catalysts, including those based on earth-abundant metals, for cross-coupling and C-H activation reactions. thieme-connect.de This could lead to more cost-effective and sustainable processes. thieme-connect.de

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling, contributing to more sustainable manufacturing processes. nih.gov

Table 3: Novel Catalytic Systems
Catalytic SystemKey AdvantagesResearch Directions
Photoredox CatalysisMild reaction conditions, unique reactivity pathways, use of light as a traceless reagentDevelopment of new photosensitizers, expansion of reaction scope, scale-up studies
Transition Metal CatalysisHigh efficiency and selectivity, broad applicability in cross-coupling reactionsExploration of earth-abundant metal catalysts, ligand design, mechanistic studies
Heterogeneous CatalysisEase of separation and recycling, potential for continuous flow applicationsDevelopment of robust and highly active supported catalysts, understanding structure-activity relationships

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for process optimization and the development of more efficient catalysts. In situ spectroscopic techniques, which allow for the observation of reactions as they occur, are invaluable tools in this endeavor. ufl.eduepa.gov

Future research will benefit from the application of:

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the formation and consumption of reactants, intermediates, and products, offering insights into reaction kinetics and pathways. researchgate.net

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species in solution, helping to identify transient intermediates and elucidate complex reaction networks.

X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, XAS can provide information on the oxidation state and coordination environment of the metal center, shedding light on the catalytic cycle. nih.gov

By combining these advanced analytical techniques with computational modeling, researchers can build a comprehensive picture of the reaction landscape, paving the way for more rational and efficient process design.

Table 4: In Situ Spectroscopic Techniques for Mechanistic Studies
TechniqueInformation GainedApplication
Infrared (IR) and Raman SpectroscopyVibrational modes of molecules, functional group analysis, reaction kineticsMonitoring reaction progress, identifying intermediates, studying catalyst-substrate interactions
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed molecular structure, identification of transient speciesElucidating reaction pathways, characterizing complex mixtures
X-ray Absorption Spectroscopy (XAS)Oxidation state and local environment of metal atomsInvestigating the mechanism of metal-catalyzed reactions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-6-chloropicolinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of methyl picolinate derivatives using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) can introduce the chloro group. Subsequent amination steps (e.g., using NH₃ or alkylamines) require inert atmospheres (N₂/Ar) to prevent oxidation . Yield optimization involves monitoring reaction time and stoichiometry, with purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane eluent) . Purity is validated by HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ 3.8–4.2 ppm for methyl ester; δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm the ester and amino functionalities .
  • Mass Spectrometry : ESI-MS (positive mode) identifies the molecular ion peak [M+H]⁺ at m/z 187.60 .
  • Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30) resolves impurities .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the amino group. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess degradation pathways, monitored via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during substitution reactions involving this compound?

  • Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) is influenced by the electron-donating amino group at position 3 and the electron-withdrawing chloro group at position 5. Computational modeling (DFT calculations, Gaussian software) predicts reactive sites, validated experimentally by isolating intermediates via column chromatography and analyzing regiochemistry through NOESY NMR or X-ray crystallography .

Q. What computational tools are effective for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets models reaction mechanisms (e.g., nucleophilic attack at C-6). Software like Gaussian or ORCA simulates transition states and activation energies. Experimental validation involves kinetic studies (e.g., varying temperature/pH) and isolating intermediates .

Q. How can researchers address discrepancies in reported reaction conditions for this compound derivatization?

  • Methodological Answer : Contradictions in solvent polarity (DMF vs. THF) or catalyst choice (Pd/C vs. CuI) require systematic Design of Experiments (DoE). For example, a factorial design varying solvent, temperature, and catalyst load identifies optimal conditions via ANOVA analysis. Reproducibility is confirmed by independent replication in triplicate .

Q. What degradation pathways are observed under accelerated stability testing, and how can they be mitigated?

  • Methodological Answer : Hydrolysis of the ester group (pH-dependent) and oxidation of the amino group are major pathways. LC-MS/MS identifies degradation products (e.g., 3-amino-6-chloropicolinic acid). Stabilizers like BHT (0.01% w/w) or storage in anhydrous solvents (e.g., DMSO) reduce oxidative degradation .

Q. How does the steric and electronic interplay between substituents affect the compound’s solubility and crystallinity?

  • Methodological Answer : The chloro group reduces solubility in polar solvents (e.g., water), while the amino group enhances it in acidic media (pH < 4). Crystallinity is assessed via XRPD; co-crystallization with succinic acid improves lattice stability. Solubility parameters (Hansen solubility sphere) guide solvent selection for recrystallization .

Methodological Resources

  • Synthesis Optimization : Reference experimental protocols from peer-reviewed syntheses of analogous picolinates .
  • Data Interpretation : Cross-validate spectral data with databases like SciFinder or Reaxys .
  • Contradiction Analysis : Use systematic DoE and statistical tools (JMP, Minitab) to resolve conflicting reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.